1-Benzyl-5-dichloromethyl-4-nitroimidazole

描述

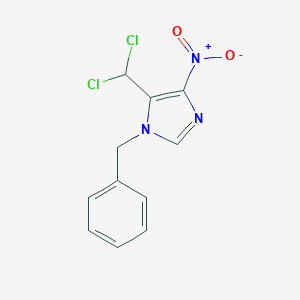

1-Benzyl-5-dichloromethyl-4-nitroimidazole (CAS: 122947-94-8) is a nitroimidazole derivative with the molecular formula C₁₁H₉Cl₂N₃O₂ and a molecular weight of 286.11 g/mol . Its structure features a benzyl group at the 1-position, a dichloromethyl group at the 5-position, and a nitro group at the 4-position of the imidazole ring. The dichloromethyl and benzyl substituents in this compound may enhance lipophilicity and influence binding interactions compared to simpler analogs .

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-dichloromethyl-4-nitroimidazole can be synthesized through a multi-step process. One common method involves the reaction of chloroform with 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxaldehyde. The reaction proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

化学反应分析

Types of Reactions: 1-Benzyl-5-dichloromethyl-4-nitroimidazole undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The dichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted imidazole derivatives.

Reduction: Formation of 1-benzyl-5-dichloromethyl-4-aminoimidazole.

Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

科学研究应用

1-Benzyl-5-dichloromethyl-4-nitroimidazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential antimicrobial properties and interactions with biological systems.

Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-Benzyl-5-dichloromethyl-4-nitroimidazole involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The benzyl and dichloromethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 1-Benzyl-5-dichloromethyl-4-nitroimidazole with structurally related imidazole and benzimidazole derivatives:

Key Differences and Implications

Substituent Effects on Physicochemical Properties

- Lipophilicity: The benzyl and dichloromethyl groups in this compound increase its lipophilicity compared to 5-Chloro-1-methyl-4-nitroimidazole (ClogP ~2.5 vs.

- Electron-Withdrawing Groups : The nitro group at the 4-position is common in all listed compounds, but the dichloromethyl group in the target compound may introduce additional steric and electronic effects, altering reactivity in biological systems .

- Benzimidazole vs. Imidazole Core : Benzimidazoles (e.g., 1-Allyl-5-nitro-1H-benzimidazole) exhibit a fused aromatic system, which can enhance DNA intercalation properties but reduce metabolic stability compared to imidazoles .

生物活性

1-Benzyl-5-dichloromethyl-4-nitroimidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nitro group, which is often associated with biological activity due to its ability to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can interact with cellular components.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a variety of bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 8 |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. Its action mechanism involves the inhibition of DNA synthesis and disruption of cell membrane integrity, similar to other nitroimidazole derivatives .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have shown its effectiveness in inhibiting the proliferation of various cancer cell lines. The following table presents the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 25 |

Mechanistically, the compound appears to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

Case Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of various imidazole derivatives, including this compound. The study utilized agar diffusion methods to evaluate the zone of inhibition against clinical isolates of resistant bacterial strains. The results indicated that this compound showed comparable or superior activity to established antibiotics like metronidazole, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Anticancer Properties

In another investigation focusing on breast cancer treatment, researchers treated MDA-MB-231 cells with varying concentrations of this compound. The treatment resulted in significant morphological changes and increased apoptotic cell death compared to untreated controls. Flow cytometry analysis confirmed a marked increase in early and late apoptotic cells, indicating that this compound may serve as a promising candidate for further development in cancer therapy .

常见问题

Q. Basic: What is the molecular structure of 1-Benzyl-5-dichloromethyl-4-nitroimidazole, and how can its key functional groups be identified spectroscopically?

Answer:

The compound has the molecular formula C₁₁H₉Cl₂N₃O₂ (molecular weight: 286.11406) and features a nitro group (-NO₂) at position 4, a dichloromethyl (-CHCl₂) group at position 5, and a benzyl substituent at position 1 of the imidazole ring . Key functional groups can be identified using:

- ¹H NMR : The benzyl group’s aromatic protons (δ ~7.2–7.4 ppm) and imidazole protons (δ ~7.0–8.5 ppm) are diagnostic.

- ¹³C NMR : The dichloromethyl carbon resonates at δ ~40–45 ppm, while the nitro group’s adjacent carbon appears at δ ~140–150 ppm.

- LC-MS : The molecular ion peak at m/z 286.1 (M⁺) confirms the molecular weight .

Q. Basic: What synthetic routes are recommended for preparing this compound, and what parameters influence yield?

Answer:

A common approach involves multi-step functionalization of the imidazole core:

Nitroimidazole Backbone : Start with 4-nitroimidazole, then introduce substituents via nucleophilic substitution or alkylation.

Benzylation : React with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the benzyl group at N-1.

Dichloromethylation : Use dichloromethylating agents (e.g., CHCl₂F or Cl₂CHCOCl) under controlled temperatures (0–25°C) to avoid over-halogenation.

Critical Parameters :

- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

- Temperature Control : Higher temperatures (>40°C) risk decomposition of the nitro group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity, with typical yields of 70–80% .

Q. Advanced: How should researchers design experiments to evaluate the anticancer activity of this compound derivatives?

Answer:

Experimental Design :

- Cell Lines : Use hormone-sensitive (MCF-7, DU145) and resistant (PC-3, MDA MB231) cancer lines to assess selectivity .

- Dose Range : Test concentrations from 1–100 µM, with 48–72 hr exposure in 96-well plates.

- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control.

Methodology : - Cytotoxicity Assay : Use MTT or resazurin-based assays. Measure IC₅₀ values via nonlinear regression (e.g., GraphPad Prism).

- Apoptosis Markers : Validate activity with Annexin V/PI staining and caspase-3/7 activation assays.

- Data Validation : Replicate experiments ≥3 times, with statistical significance assessed via ANOVA (p < 0.05) .

Q. Advanced: How can contradictions in biological activity data across derivatives be resolved?

Answer:

Common Sources of Contradiction :

- Structural Variations : Substituent position (e.g., sulfanyl vs. alkyl groups) alters steric and electronic effects .

- Assay Conditions : Variability in cell passage number, serum concentration, or incubation time.

Resolution Strategies :

Structure-Activity Relationship (SAR) : Systematically compare derivatives (e.g., 5o vs. 5p in ) to identify critical substituents.

Dose-Response Curves : Ensure full IC₅₀ curves (R² > 0.95) to avoid false negatives/positives.

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II or tubulin .

Q. Advanced: What computational methods are suitable for optimizing the molecular structure of this compound?

Answer:

Key Approaches :

- Density Functional Theory (DFT) : Calculate electron density maps to assess reactivity of the nitro and dichloromethyl groups.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) over 50–100 ns trajectories.

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 3 for improved solubility).

Case Study : highlights derivatives optimized via MD-guided substitutions (e.g., methoxyphenyl groups) to enhance binding stability .

Q. Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and weighing; avoid inhalation of nitro group degradation products.

- Storage : Keep in airtight containers at –20°C, away from reducing agents (risk of nitro group reduction to amines).

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Q. Advanced: How can researchers validate the purity of synthesized this compound?

Answer:

Analytical Workflow :

HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological testing.

Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

HRMS : Match experimental m/z (e.g., 286.11406) to theoretical values with <5 ppm error .

Q. Advanced: What mechanistic insights can be gained from studying the electrochemical behavior of this compound?

Answer:

- Cyclic Voltammetry (CV) : The nitro group undergoes reversible reduction (-NO₂ → -NHOH) at ~−0.8 V (vs. Ag/AgCl), indicating potential prodrug activation under hypoxic conditions.

- Correlation with Bioactivity : Derivatives with lower reduction potentials may exhibit enhanced selectivity for hypoxic tumors .

属性

IUPAC Name |

1-benzyl-5-(dichloromethyl)-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)14-7-15(9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKZKTLBSIYPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2C(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458091 | |

| Record name | 1-Benzyl-5-(dichloromethyl)-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122947-94-8 | |

| Record name | 1-Benzyl-5-(dichloromethyl)-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。